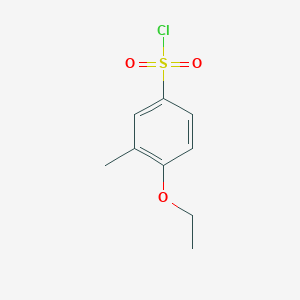

4-Ethoxy-3-methylbenzenesulfonyl chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxy-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-13-9-5-4-8(6-7(9)2)14(10,11)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNNYBPPOSWFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589594 | |

| Record name | 4-Ethoxy-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69129-64-2 | |

| Record name | 4-Ethoxy-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for 4 Ethoxy 3 Methylbenzenesulfonyl Chloride

General Principles of Aromatic Sulfonyl Chloride Synthesis

Aromatic sulfonyl chlorides are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and dyes. researchgate.net Their preparation is typically achieved through several key synthetic routes.

The most direct and widely used method for synthesizing aromatic sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. This reaction involves treating an aromatic compound with chlorosulfonic acid (ClSO₃H). google.com The reaction proceeds by introducing a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. For substituted benzenes, the position of the incoming sulfonyl chloride group is dictated by the directing effects of the substituents already present on the ring. The reaction with chlorosulfonic acid can be catalyzed by sulfamic acid to improve efficiency. google.com In some cases, a mixture of chlorosulfonic acid and thionyl chloride (SOCl₂) is employed. google.comgoogle.com

The general scheme for this reaction is: Ar-H + ClSO₃H → Ar-SO₂Cl + H₂O

A key challenge in this process is controlling the highly exothermic nature of the reaction and preventing the formation of undesired byproducts, such as sulfonic acids, which can arise from the reaction intermediate or hydrolysis of the final product during workup. mdpi.com

An alternative, though less common, strategy for the synthesis of sulfonyl halides involves the halogenation of aromatic methyl sulfoxides. This transformation provides a different pathway to the target compound, starting from a sulfur-containing precursor in a different oxidation state. The reaction typically involves treating the aryl methyl sulfoxide (B87167) with a halogenating agent. While detailed mechanisms can vary, the process essentially involves the oxidation of the sulfoxide and concurrent introduction of a halide. This method can be particularly useful when the precursor sulfoxide is readily available or when direct chlorosulfonation leads to poor selectivity or side reactions. Computational studies suggest that reactions involving sulfoxides can proceed via nucleophilic addition to the sulfur atom, which facilitates subsequent transformations. nih.gov

Specific Precursor Compounds and Optimized Reaction Conditions for 4-Ethoxy-3-methylbenzenesulfonyl Chloride Synthesis

The direct precursor for the synthesis of this compound is 1-ethoxy-2-methylbenzene (B1360242) (also known as 2-ethoxytoluene). nih.gov The substitution pattern on the target molecule—with the sulfonyl chloride group at position 1, the methyl group at position 2, and the ethoxy group at position 4 relative to the sulfonyl chloride—is achieved by the direct chlorosulfonation of this precursor.

The ethoxy and methyl groups are both ortho-, para-directing activators. In 1-ethoxy-2-methylbenzene, the position para to the strong activating ethoxy group is sterically hindered by the adjacent methyl group. The other position para to the methyl group is occupied by the ethoxy group. Therefore, sulfonation occurs at the position para to the ethoxy group, which is the most electronically favored and sterically accessible site, leading to the desired this compound product.

The reaction is typically performed by adding the 1-ethoxy-2-methylbenzene precursor to an excess of chlorosulfonic acid at a controlled low temperature, often between 0–5°C, to manage the exothermic nature of the reaction. After the initial addition, the reaction mixture may be stirred for a period to ensure complete conversion. The process concludes with a careful workup procedure, which commonly involves quenching the reaction mixture by pouring it onto ice water. This step precipitates the crude sulfonyl chloride product, which is often insoluble in the acidic aqueous medium. acs.org The solid product is then collected by filtration and washed with water to remove residual acid.

| Parameter | Optimized Condition | Purpose |

| Precursor | 1-Ethoxy-2-methylbenzene | Provides the required aromatic scaffold. |

| Reagent | Chlorosulfonic acid (ClSO₃H) | Acts as the sulfonating and chlorinating agent. |

| Temperature | 0–5°C during addition | To control the highly exothermic reaction and minimize side product formation. |

| Workup | Quenching in ice water | To precipitate the crude product and separate it from excess reagent. |

| Purification | Extraction and/or Recrystallization | To remove impurities and isolate the pure sulfonyl chloride. |

Industrial Production Methodologies and Process Intensification

The industrial-scale production of aromatic sulfonyl chlorides, including this compound, requires robust, safe, and efficient manufacturing processes. Modern chemical engineering principles are applied to move beyond traditional batch processing, focusing on process intensification to improve yield, safety, and throughput.

Continuous flow chemistry has emerged as a superior alternative to batch processing for hazardous reactions like chlorosulfonation. mdpi.comrsc.org The use of continuous stirred-tank reactors (CSTRs) or microreactors offers significant advantages. mdpi.comresearchgate.net

Key benefits include:

Enhanced Safety : Flow reactors handle only small volumes of the reaction mixture at any given time, drastically reducing the risks associated with the accumulation of large quantities of highly corrosive and reactive materials like chlorosulfonic acid. mdpi.comrsc.org

Superior Heat Transfer : The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, enabling precise temperature control of the highly exothermic chlorosulfonation process. rsc.org

Improved Yield and Purity : Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to fewer side reactions and a cleaner product profile. mdpi.com

Automation : Automated systems integrated with flow reactors allow for consistent process control, real-time monitoring, and data logging, which improves reliability and spacetime yield. mdpi.comresearchgate.net A recent study demonstrated a fully automated system using CSTRs that significantly improved process consistency and spacetime yield for aryl sulfonyl chloride production compared to optimized batch conditions. mdpi.com

The purification of organosulfonyl chlorides on an industrial scale must be efficient and minimize product loss, particularly due to hydrolysis. acs.org After the reaction is quenched, the crude product is typically isolated as a solid or an oil.

Common large-scale purification techniques include:

Aqueous Workup and Extraction : The crude product is often precipitated by drowning the reaction mixture in water. acs.org It is then extracted into a water-immiscible organic solvent. This is followed by washing the organic phase with a basic solution (e.g., sodium bicarbonate) to neutralize residual acids, and then with brine. chemicalbook.com

Crystallization : If the sulfonyl chloride is a solid, recrystallization from a suitable solvent system is a common method to achieve high purity.

Vacuum Stripping : For liquid sulfonyl chlorides, impurities that are more volatile (such as residual solvents, water, or certain byproducts) can be removed under reduced pressure. google.com A patented process describes a two-step purification involving scrubbing the crude liquid sulfonyl chloride with an aqueous hydrochloric acid solution to remove sulfonic acids, followed by vacuum stripping with an inert gas sweep to remove volatile impurities. google.com This ensures a high-purity product required for subsequent sensitive applications. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 3 Methylbenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur-chlorine bond in 4-ethoxy-3-methylbenzenesulfonyl chloride is highly polarized, rendering the sulfur atom susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a nucleophilic substitution mechanism, leading to the displacement of the chloride leaving group and the formation of a new bond between the sulfur and the nucleophile.

Formation of Sulfonamides with Amines

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of sulfonamides. This reaction, often referred to as sulfonylation, is a cornerstone in organic and medicinal chemistry due to the prevalence of the sulfonamide functional group in various therapeutic agents. The general transformation involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. The mechanism involves the initial formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, resulting in the formation of the sulfonamide.

While specific data for this compound is not extensively documented in readily available literature, the reactivity is expected to be analogous to other substituted benzenesulfonyl chlorides. The following table presents representative examples of sulfonamide formation using various amines with other arenesulfonyl chlorides, illustrating the general applicability of this reaction.

| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |

| Aniline | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane (B109758) | 95 |

| Benzylamine | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | 92 |

| Piperidine | 4-Nitrobenzenesulfonyl chloride | Pyridine | Tetrahydrofuran | 88 |

| Diethylamine | Methanesulfonyl chloride | Triethylamine | Diethyl ether | 90 |

This table presents illustrative data for analogous sulfonyl chlorides to demonstrate the general reaction scope and yields.

Formation of Sulfonates with Alcohols and Phenols

In a similar fashion to the reaction with amines, this compound can react with alcohols and phenols to form sulfonate esters. This process is also a nucleophilic substitution reaction where the oxygen atom of the hydroxyl group acts as the nucleophile.

The reaction is typically carried out in the presence of a base, such as pyridine, which not only neutralizes the HCl byproduct but also can act as a nucleophilic catalyst. The general mechanism mirrors that of sulfonamide formation, with the alcohol or phenol (B47542) oxygen attacking the sulfonyl sulfur, leading to a tetrahedral intermediate that subsequently eliminates the chloride ion.

The following table provides examples of sulfonate ester formation from the reaction of various alcohols and phenols with representative sulfonyl chlorides.

| Alcohol/Phenol | Sulfonyl Chloride | Base | Solvent | Yield (%) |

| Ethanol | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 90 |

| Phenol | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 93 |

| Isopropanol | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 85 |

| 4-Nitrophenol | 4-Bromobenzenesulfonyl chloride | Pyridine | Acetonitrile | 89 |

This table presents illustrative data for analogous sulfonyl chlorides to demonstrate the general reaction scope and yields.

Reactivity with Diverse Heteroatom Nucleophiles

Beyond amines and alcohols, the electrophilic nature of the sulfonyl chloride moiety in this compound allows for reactions with a variety of other heteroatom nucleophiles. For instance, thiols can react to form thiosulfonates, and water can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. The reactivity with these nucleophiles further underscores the versatility of sulfonyl chlorides in organic synthesis. The general principle remains the same: the nucleophilic attack of the heteroatom on the sulfonyl sulfur, followed by the departure of the chloride leaving group.

Radical-Based Transformations Involving Sulfonyl Radicals

While nucleophilic substitution is the most common reaction pathway for sulfonyl chlorides, under specific conditions, they can also undergo transformations involving sulfonyl radicals. These reactions often require an initiation step, such as photolysis or the use of a radical initiator, to generate the reactive sulfonyl radical intermediate.

Photoactive Electron Donor-Acceptor (EDA) Complex Formation

In recent years, the generation of sulfonyl radicals from sulfonyl chlorides via the formation of photoactive electron donor-acceptor (EDA) complexes has gained significant attention. In this process, the sulfonyl chloride acts as the electron acceptor, and a suitable electron donor, often an amine or a Hantzsch ester, is used.

Upon irradiation with visible light, the EDA complex undergoes a single-electron transfer (SET) from the donor to the sulfonyl chloride. This electron transfer leads to the formation of a radical anion of the sulfonyl chloride, which can then fragment to release a chloride ion and the desired sulfonyl radical. The ethoxy and methyl substituents on the benzene (B151609) ring of this compound would be expected to influence the electron-accepting properties of the molecule and thus the efficiency of EDA complex formation and subsequent radical generation.

Mechanistic Pathways of Sulfonyl Radical Generation

The generation of sulfonyl radicals from this compound can be achieved through several mechanistic pathways, with photoredox catalysis being a prominent method.

In a typical photoredox cycle, a photocatalyst, upon excitation by light, can either oxidize an electron donor or reduce the sulfonyl chloride directly.

Reductive Quenching Cycle: An excited photocatalyst can be reductively quenched by an electron donor, generating a more reducing species. This highly reducing species can then transfer an electron to the sulfonyl chloride, leading to its fragmentation into a sulfonyl radical and a chloride anion.

Oxidative Quenching Cycle: Alternatively, an excited photocatalyst can be oxidatively quenched by the sulfonyl chloride, directly generating the sulfonyl radical and the reduced form of the photocatalyst. The photocatalyst is then regenerated by an electron transfer from a sacrificial electron donor.

Once generated, the 4-ethoxy-3-methylbenzenesulfonyl radical can participate in a variety of radical reactions, such as addition to alkenes and alkynes, allowing for the formation of new carbon-sulfur bonds and the synthesis of complex sulfur-containing molecules.

Enantioselective Sulfonylation Catalysis for Chiral Sulfone Synthesis

The synthesis of chiral sulfones represents a significant area of interest in organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. Enantioselective catalysis offers a powerful strategy for accessing these molecules with high stereocontrol. While specific studies focusing exclusively on the enantioselective sulfonylation of this compound are not extensively detailed in prominent literature, the general principles of such transformations can be applied.

Catalytic asymmetric methods for the formation of C-S bonds, particularly for synthesizing P-chiral and S-chiral compounds, have seen significant advancements. For instance, the enantioselective synthesis of S-chiral phosphine-sulfides has been achieved through the desymmetrization of prochiral phosphines using chiral catalysts. This approach highlights the potential for developing catalytic systems that can differentiate between enantiotopic faces or groups.

In the context of sulfone synthesis, a relevant strategy involves the enantioselective addition of nucleophiles to sulfonyl-activated species. A notable example is the development of chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, for the enantioselective Michael addition of thiols to α,β-unsaturated compounds. Although this builds the carbon framework adjacent to the sulfur atom, related catalytic strategies could be envisioned for the direct, enantioselective sulfonylation of pronucleophiles using a sulfonyl chloride like this compound. Such a process would likely involve a chiral catalyst, such as a phase-transfer catalyst or a Lewis base, that activates the sulfonyl chloride or the nucleophile to facilitate a stereochemically controlled reaction.

The development of a catalytic, enantioselective process using this compound would likely focus on its reaction with prochiral carbanions or other nucleophiles. The catalyst's role would be to create a chiral environment around the reactants, directing the approach of the nucleophile to the sulfur atom of the sulfonyl chloride from a specific trajectory, thus leading to the preferential formation of one enantiomer of the resulting chiral sulfone.

Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and sulfonyl chlorides have emerged as versatile coupling partners.

Palladium-catalyzed direct arylation of heterocycles represents a highly efficient method for C-C bond formation, avoiding the need for pre-functionalized organometallic reagents. Aryl sulfonyl chlorides, including derivatives like this compound, can serve as effective arylating agents in these transformations. The reaction typically proceeds via a desulfinative coupling, where the sulfonyl chloride group is extruded as sulfur dioxide.

This approach has been successfully applied to the C-H arylation of various electron-rich heterocycles, such as furans, thiophenes, and pyrroles, as well as electron-deficient systems like thiazoles. The general mechanism involves the oxidative addition of the aryl sulfonyl chloride to a Pd(0) catalyst, followed by the loss of SO2 to form an arylpalladium(II) intermediate. This intermediate then undergoes C-H activation with the heterocycle, and subsequent reductive elimination furnishes the arylated heterocycle and regenerates the Pd(0) catalyst.

A typical catalytic system for this transformation might involve a palladium source like Pd(OAc)2 or Pd(dba)2, along with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand and a base. The choice of ligand and base is often crucial for achieving high yields and selectivity.

Table 1: Representative Palladium-Catalyzed Direct Arylation of Heterocycles with Aryl Sulfonyl Chlorides

| Heterocycle | Aryl Sulfonyl Chloride | Catalyst/Ligand | Base | Product | Reference |

|---|---|---|---|---|---|

| Thiophene | 4-Toluenesulfonyl chloride | Pd(OAc)2 / SPhos | K2CO3 | 2-(p-Tolyl)thiophene | |

| Furan | Benzenesulfonyl chloride | Pd(OAc)2 / P(o-tol)3 | K2CO3 | 2-Phenylfuran |

This table illustrates the general reaction scope. While this compound is not explicitly shown, its reactivity is expected to be analogous to the examples provided.

Beyond palladium, other transition metals can mediate the transformation of aryl sulfonyl chlorides. Nickel, for example, is a more earth-abundant and cost-effective alternative for cross-coupling reactions. Nickel-catalyzed desulfinative cross-couplings of aryl sulfonyl chlorides with organozinc reagents or boronic acids can produce biaryl compounds.

Copper-catalyzed reactions also offer unique reactivity. For instance, copper catalysis can facilitate the coupling of aryl sulfonyl chlorides with amines or thiols to form C-N and C-S bonds, respectively. These reactions provide alternative routes to valuable structural motifs in organic synthesis. The reactivity of this compound in these systems would be influenced by its electronic and steric properties, with the ethoxy and methyl groups potentially affecting the rate and efficiency of the catalytic cycle.

Reductive Transformations of Aryl Sulfonyl Chlorides to Thiol Derivatives

The reduction of aryl sulfonyl chlorides to the corresponding thiols is a fundamental transformation, providing access to an important class of compounds used as synthetic intermediates and ligands. Several methods have been developed to achieve this conversion.

A common and effective method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH4). However, this reagent has limited functional group tolerance. Milder and more chemoselective reagents are often preferred.

A well-established procedure utilizes zinc dust in the presence of an acid, such as sulfuric acid or hydrochloric acid. This method is robust and can be applied to a wide range of substituted aryl sulfonyl chlorides. For this compound, this would involve its reaction with activated zinc powder in an acidic medium to yield 4-ethoxy-3-methylbenzenethiol.

Another powerful reducing system involves the use of triphenylphosphine (B44618) in combination with a proton source. For example, the reaction of an aryl sulfonyl chloride with PPh3 and iodine can generate the corresponding disulfide, which can then be readily reduced to the thiol using a standard reducing agent like NaBH4 or by cleavage with PPh3/H2O. This two-step approach is often high-yielding and proceeds under mild conditions.

Table 2: Common Reagents for the Reduction of Aryl Sulfonyl Chlorides to Thiols

| Reagent System | Conditions | Product Stage | Functional Group Tolerance | Reference |

|---|---|---|---|---|

| Zn / H+ | Acidic (e.g., H2SO4, HCl) | Thiol | Moderate | General Textbook Method |

| LiAlH4 | Anhydrous ether or THF | Thiol | Low | General Textbook Method |

| PPh3 / I2 then reduction | Mild, often room temperature | Disulfide (intermediate) | Good |

The choice of reducing agent for converting this compound to its thiol derivative would depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Applications of 4 Ethoxy 3 Methylbenzenesulfonyl Chloride in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Diverse Sulfonamide Derivatives

The primary application of 4-ethoxy-3-methylbenzenesulfonyl chloride lies in its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. The synthesis generally proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. The specific nature of the amine dictates the properties of the final product, and this compound provides a consistent sulfonating agent for this purpose.

Table 1: General Reaction Parameters for the Synthesis of N-arylbenzenesulfonamides

| Parameter | Typical Condition |

| Reactants | Arylamine, Benzenesulfonyl Chloride |

| Solvent | Dichloromethane (B109758), Chloroform (B151607), Pyridine (B92270) |

| Base | Pyridine, Triethylamine |

| Temperature | Room Temperature |

| Reaction Time | Several hours to overnight |

The incorporation of the 4-ethoxy-3-methylbenzenesulfonyl group onto an azetidine (B1206935) ring is a key step in the synthesis of various biologically active molecules. This is achieved by reacting this compound with a suitable azetidine derivative. The nitrogen atom of the azetidine ring acts as a nucleophile, attacking the sulfonyl chloride to form a stable N-sulfonylated azetidine. Although a specific protocol for the synthesis of 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl] derivatives could not be identified in the available literature, the general principles of N-sulfonylation of cyclic amines are well-established. Such reactions are typically performed in the presence of a non-nucleophilic base to neutralize the generated HCl.

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid metabolism, making it an attractive target for the development of drugs to treat metabolic disorders. The synthesis of cyclohexanamine-sulfonamide structures as ACC inhibitors often involves the use of sulfonyl chlorides like this compound. These compounds are prepared by reacting the sulfonyl chloride with an appropriate aminocyclohexane derivative. The resulting sulfonamide linkage is a key structural feature for the inhibitory activity of these molecules. While specific examples detailing the use of this compound in the synthesis of ACC inhibitors were not found in the surveyed literature, the general synthetic strategy is a standard method in medicinal chemistry.

Chromene scaffolds are prevalent in a variety of natural products and synthetic compounds with diverse biological activities. The attachment of a sulfonamide moiety to a chromene ring can enhance or modify these properties. The synthesis of chromene-sulfonyl derivatives using this compound would typically involve the reaction of the sulfonyl chloride with an amino-substituted chromene. This reaction would proceed under standard sulfonylation conditions, likely in the presence of a base to facilitate the formation of the sulfonamide bond. While general methods for the synthesis of chromene-containing sulfonamides are known, specific examples employing this compound are not prominently featured in the reviewed scientific literature. nih.govnih.gov

The synthesis of N-(4-Amino-4-cyanocyclohexyl)-4-ethoxy-3-methylbenzenesulfonamide represents a specific application of this sulfonyl chloride in creating complex molecules with potential pharmaceutical applications. The preparation would involve the reaction of this compound with a 4-amino-4-cyanocyclohexylamine derivative. The presence of both an amino and a cyano group on the cyclohexane (B81311) ring adds to the molecular complexity and potential for further functionalization. As with other specific derivatives, a detailed experimental procedure for this exact compound was not located in the public domain during the literature survey.

Utilization in the Construction of Complex Molecular Scaffolds

Beyond the synthesis of simple sulfonamide derivatives, this compound can be employed as a building block in the construction of more intricate molecular architectures. The sulfonyl group can act as a versatile functional handle for further chemical transformations or as a key structural element in the final molecule. Its use in the synthesis of fused heterocyclic systems or as a component in the total synthesis of natural products are potential areas of application. However, specific examples of the use of this compound in the construction of such complex molecular scaffolds are not widely reported in the available scientific and patent literature. The principles of its reactivity suggest its suitability for such applications, though documented instances remain to be broadly disseminated.

Building Block for Multifunctionalized Compounds

Substituted benzenesulfonyl chlorides are fundamental reagents in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. The presence of the ethoxy and methyl groups on the benzene (B151609) ring of this compound can influence the properties of the resulting multifunctionalized compounds, such as their solubility, electronic characteristics, and biological activity.

The primary application of such a compound would be in the synthesis of sulfonamides through its reaction with primary or secondary amines. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial, anti-cancer, and anti-HIV properties. The ethoxy and methyl groups can modulate the pharmacokinetic and pharmacodynamic profiles of these drug candidates. For instance, studies on similar compounds, such as 4-methoxybenzenesulfonyl chloride, have shown that its derivatives can exhibit significant cytotoxicity against cancer cell lines and inhibit viral replication.

The general reaction for the synthesis of sulfonamides from this compound is depicted below:

R¹R²NH + C₂H₅O(CH₃)C₆H₃SO₂Cl → C₂H₅O(CH₃)C₆H₃SO₂NR¹R² + HCl

This reaction allows for the introduction of the 4-ethoxy-3-methylbenzenesulfonyl moiety into a wide array of molecules, thereby creating a library of multifunctional compounds for further investigation.

Table 1: Potential Classes of Multifunctionalized Compounds Derived from this compound

| Compound Class | General Structure | Potential Applications |

| Substituted Sulfonamides | C₂H₅O(CH₃)C₆H₃SO₂NR¹R² | Pharmaceuticals (antibacterial, anticancer, antiviral) |

| Sulfonate Esters | C₂H₅O(CH₃)C₆H₃SO₂OR | Agrochemicals, protecting groups in synthesis |

| Thiosulfonates | C₂H₅O(CH₃)C₆H₃SO₂SR | Antimicrobial agents, synthetic intermediates |

The synthesis of these derivatives often involves straightforward nucleophilic substitution reactions, making this compound a valuable and versatile building block.

Strategies for Stereochemical Control in Chiral Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org Although less common than other functional groups for this purpose, sulfonamides derived from chiral amines and sulfonyl chlorides can act as chiral auxiliaries. The sulfonamide nitrogen can be deprotonated to form a chiral nucleophile or the sulfonyl group can influence the facial selectivity of reactions on a nearby prochiral center.

Furthermore, sulfinyl compounds (sulfoxides), which can be synthesized from sulfonyl chlorides, are recognized as valuable chiral auxiliaries. nih.gov The sulfinyl group is configurationally stable and can induce high levels of asymmetry in various reactions. nih.gov The synthesis of chiral sulfinates from sulfonyl chlorides, followed by reaction with organometallic reagents, is a common strategy to produce chiral sulfoxides.

Table 2: Potential Strategies for Stereochemical Control

| Strategy | Description | Potential Role of this compound |

| Chiral Sulfonamide Auxiliaries | Reaction with a chiral amine to form a sulfonamide that directs stereoselective reactions on the amine's substituent. | The 4-ethoxy-3-methylphenylsulfonyl group would be part of the chiral auxiliary, influencing the steric and electronic environment. |

| Chiral Sulfoxide (B87167) Synthesis | Conversion to a chiral sulfinate ester by reaction with a chiral alcohol, followed by nucleophilic substitution to generate a chiral sulfoxide. | The substituted aryl group could influence the diastereoselectivity of the initial sulfinate formation. |

| Activating Group | Formation of a sulfonate ester from an alcohol, which can then undergo stereospecific nucleophilic substitution. | The 4-ethoxy-3-methylbenzenesulfonate would act as a good leaving group in SN2 reactions, allowing for inversion of stereochemistry. |

These strategies highlight the potential, albeit indirect, role that this compound could play in the challenging field of asymmetric synthesis.

Contribution to the Development of New Materials and Chemical Processes

The reactivity of the sulfonyl chloride group makes it a candidate for incorporation into polymers and other materials, potentially imparting unique properties. The development of new materials often relies on the introduction of functional groups that can influence properties such as thermal stability, conductivity, and optical characteristics.

Benzenesulfonyl chlorides have been utilized in polymer chemistry. For example, they can act as chain transfer agents in radical polymerization, allowing for the control of polymer molecular weight. chemistryviews.org More directly, bifunctional sulfonyl chlorides can be used as monomers for the synthesis of polysulfonamides or polysulfonates. While this compound is monofunctional, its derivatives could be functionalized to create monomers.

In the realm of chemical processes, ligands derived from benzenesulfonyl chlorides can be used to create metal complexes for catalysis. The electronic properties of the 4-ethoxy-3-methylphenyl group could tune the catalytic activity of a metal center. Sulfonamide-containing ligands are known to coordinate with various transition metals, and the resulting complexes can be active in a range of catalytic transformations.

Table 3: Potential Contributions to Materials and Processes

| Area of Contribution | Specific Application | Role of this compound |

| Polymer Science | Synthesis of functional polymers | As a precursor to monomers containing the 4-ethoxy-3-methylbenzenesulfonamide (B2807451) or sulfonate ester moiety. |

| Material Science | Development of specialty coatings and adhesives | Incorporation of the sulfonyl group can enhance durability and resistance to heat and solvents. |

| Catalysis | Synthesis of novel ligands for metal catalysts | The sulfonamide nitrogen can act as a coordination site, and the substituted aryl group can influence the electronic environment of the metal center. |

The exploration of this compound in these areas could lead to the development of novel materials with tailored properties and more efficient chemical processes.

Computational and Theoretical Studies of 4 Ethoxy 3 Methylbenzenesulfonyl Chloride and Its Transformations

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical investigations provide profound insights into the intrinsic properties of molecules like 4-ethoxy-3-methylbenzenesulfonyl chloride, helping to predict their behavior in chemical reactions. These computational methods model the electronic structure to understand reactivity, reaction pathways, and the energetics involved in chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their chemical properties. In the context of arenesulfonyl chlorides, DFT is instrumental in elucidating the mechanisms of nucleophilic substitution reactions at the sulfur center. mdpi.com Studies on related arenesulfonyl chlorides have shown that these reactions can proceed through different pathways, such as a concerted SN2-like mechanism or a stepwise addition-elimination (A-E) mechanism. mdpi.com

DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying key structures such as reactants, products, intermediates, and transition states. nih.gov For the reaction of this compound with a nucleophile, DFT could be used to calculate the activation energies for competing pathways, thus predicting the most likely mechanism. For instance, theoretical investigations into the chloride-chloride exchange reaction in various arenesulfonyl chlorides have revealed that the process typically proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.com The calculations also show how substituents on the aromatic ring influence the reaction rate; electron-donating groups like ethoxy and methyl are generally expected to decrease the electrophilicity of the sulfur atom, potentially slowing down the reaction compared to unsubstituted benzenesulfonyl chloride.

The energetic data obtained from these calculations are crucial for understanding and predicting the kinetic and thermodynamic feasibility of a reaction.

| Parameter | Description | Significance in DFT Studies |

|---|---|---|

| ΔG (Gibbs Free Energy) | The overall energy change of a reaction, determining its spontaneity. | A negative value indicates a thermodynamically favorable reaction. |

| ΔH (Enthalpy) | The heat change of a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Ea (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; a lower Ea corresponds to a faster reaction. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Provides insight into the bond-making and bond-breaking processes of the reaction mechanism. |

By applying DFT methods, researchers can model the solvolysis or aminolysis of this compound to predict reaction outcomes and understand the role of solvent and substituent effects on the energetics of the transformation. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com These orbitals are known as the "frontier" orbitals because they are at the forefront of electron interactions during a chemical reaction. ucsb.edu

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons of a molecule. A species with a high-energy HOMO is a good electron donor (nucleophile).

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is capable of accepting electrons. A species with a low-energy LUMO is a good electron acceptor (electrophile). youtube.com

In the case of this compound, the primary site of electrophilic attack is the sulfur atom of the sulfonyl chloride group. FMO analysis helps to rationalize this reactivity. The LUMO of the molecule is expected to have a significant coefficient on the sulfur atom, indicating that this is the most favorable site for a nucleophile (a species with a high-energy HOMO) to attack. acs.org The interaction involves the donation of electrons from the HOMO of the nucleophile into the LUMO of the sulfonyl chloride, initiating the substitution reaction.

The substituents on the benzene (B151609) ring modulate the energies of the frontier orbitals. The electron-donating ethoxy and methyl groups will raise the energy of the HOMO and, to a lesser extent, the LUMO. While this slightly decreases the electrophilicity of the sulfur atom compared to an unsubstituted analogue, the S-Cl bond remains the most polarized and reactive site for nucleophilic attack.

| Orbital/Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | The highest energy molecular orbital containing electrons. | Its energy level relates to the molecule's ability to act as an electron donor. |

| LUMO | The lowest energy molecular orbital that is empty of electrons. | Its energy level and localization predict the site and susceptibility of electrophilic attack. The LUMO is primarily located on the sulfur atom. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and easier electronic excitation. |

Spectroscopic Characterization Methodologies for Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for the structural verification and purity assessment of newly synthesized compounds like this compound. Each method provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete structural assignment. ipb.pt

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would show distinct signals for the aromatic protons, the ethoxy group's methylene (B1212753) and methyl protons, and the methyl group on the ring.

¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure would give a distinct signal.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning the substitution pattern on the aromatic ring. researchgate.net

| Proton/Carbon Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

|---|---|---|---|

| Aromatic-H (position 2) | ~7.7-7.8 | ~128-130 | d |

| Aromatic-H (position 5) | ~6.9-7.0 | ~112-114 | d |

| Aromatic-H (position 6) | ~7.6-7.7 | ~126-128 | dd |

| -OCH₂CH₃ | ~4.1-4.2 | ~64-66 | q |

| -OCH₂CH₃ | ~1.4-1.5 | ~14-15 | t |

| Ring-CH₃ | ~2.3-2.4 | ~16-18 | s |

| Aromatic C-S | - | ~138-142 | - |

| Aromatic C-C-CH₃ | - | ~135-138 | - |

| Aromatic C-O | - | ~158-162 | - |

(Note: Predicted chemical shifts are estimates based on typical values for similar functional groups.)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by strong absorptions characteristic of the sulfonyl chloride group.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|

| S=O Asymmetric Stretch | ~1370-1390 |

| S=O Symmetric Stretch | ~1170-1190 |

| Aromatic C=C Stretch | ~1580-1600 |

| Aromatic C-O Stretch | ~1240-1260 |

| S-Cl Stretch | ~560-580 |

(Note: Values are based on data for analogous compounds like p-toluenesulfonyl chloride and p-methoxybenzenesulfonyl chloride). nist.govnist.gov

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecular ion peak (M⁺) would confirm the molecular weight. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. The predicted monoisotopic mass of C₉H₁₁ClO₃S is 234.01 Da. uni.lu High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

| Adduct/Ion | Predicted m/z |

|---|---|

| [M]⁺ | 234.01120 |

| [M+H]⁺ | 235.01903 |

| [M+Na]⁺ | 257.00097 |

| [M-H]⁻ | 233.00447 |

(Data sourced from PubChem predictions for C₉H₁₁ClO₃S). uni.lu

X-ray Crystallography in the Elucidation of Derivative Structures

X-ray crystallography is an experimental science that allows for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While this compound itself may be a liquid or low-melting solid not amenable to single-crystal X-ray diffraction, its derivatives often form stable, high-quality crystals. nih.gov

For example, reacting the sulfonyl chloride with various primary or secondary amines produces sulfonamides, a class of compounds known for their high crystallinity. The structural elucidation of these sulfonamide derivatives via X-ray crystallography provides definitive proof of the initial reaction's success and regiochemistry. manz.at The resulting crystal structure reveals precise information that is unattainable by other techniques. wordpress.com

This information includes:

Bond Lengths: The exact distances between bonded atoms (e.g., S-N, S-O, C-C).

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom (e.g., the tetrahedral geometry around the sulfur atom).

Torsion Angles: These define the conformation of the molecule, such as the rotational orientation of the aromatic ring relative to the sulfonamide group.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying non-covalent interactions like hydrogen bonds, which are crucial in determining the physical properties of the solid and are of great interest in fields like drug design. researchgate.net

By analyzing the crystal structure of a derivative, one can confirm the connectivity and stereochemistry of the molecule, providing a solid foundation for understanding its chemical and biological properties. nih.gov

| Structural Parameter | Information Obtained | Example in a Sulfonamide Derivative |

|---|---|---|

| Bond Lengths | Precise interatomic distances. | Confirming the S-N single bond and S=O double bond character. |

| Bond Angles | Geometry around atomic centers. | Determining the O-S-O and C-S-N angles, confirming a distorted tetrahedral geometry at the sulfur atom. |

| Molecular Conformation | Three-dimensional shape and orientation of functional groups. | Revealing the rotational position of the aryl group relative to the S-N bond. |

| Crystal Packing | Arrangement of molecules in the solid state. | Identifying hydrogen bonding networks between the N-H of one molecule and a sulfonyl oxygen of another. |

Molecular Modeling and Docking Studies of Derived Ligands for Biological Interactions

Computational and theoretical studies, particularly molecular modeling and docking, have emerged as powerful tools to predict and analyze the interactions between small molecules and biological targets. In the context of derivatives of this compound, these in silico methods have been instrumental in elucidating their potential as enzyme inhibitors. Research has primarily focused on the interaction of structurally related benzenesulfonate (B1194179) derivatives with aldose reductase, an enzyme implicated in the complications of diabetes.

A significant study in this area involved the synthesis and computational evaluation of a series of 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates. beilstein-archives.org These compounds, which share a core benzenesulfonate structure, were docked against the human aldose reductase enzyme (PDB code: 2FZD) to predict their binding affinities and interaction modes. beilstein-archives.org The docking studies calculated several energy scores to quantify the binding affinity, including the XP GScore, which represents the Glide score in extra precision mode, and various components of the binding energy such as van der Waals (glide evdw) and Coulomb energies (glide ecoul). beilstein-archives.org

The results of these molecular docking studies provided valuable insights into the structure-activity relationships of these benzenesulfonate derivatives. The calculated docking scores and binding energies were found to correlate well with the experimentally determined inhibitory activities (IC₅₀ and Kᵢ values). beilstein-archives.org For instance, compounds demonstrating lower docking scores, indicating more favorable binding, generally exhibited lower IC₅₀ values, signifying potent enzyme inhibition.

The detailed analysis of the docked poses revealed key molecular interactions responsible for the inhibitory activity. These interactions typically include hydrogen bonding with critical amino acid residues in the active site of aldose reductase, as well as hydrophobic and van der Waals interactions that contribute to the stability of the ligand-enzyme complex. The study identified that the most potent inhibitors formed strong interactions with the active site of the aldose reductase enzyme. beilstein-archives.org

The table below summarizes the in vitro inhibition data and the corresponding molecular docking scores for a selection of the studied benzenesulfonate derivatives against aldose reductase. beilstein-archives.org

| Compound ID | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | XP GScore (kcal/mol) |

| 6a | 0.95 | 0.42 ± 0.09 | Competitive | - |

| 6b | 0.75 | 0.74 ± 0.49 | Non-competitive | - |

| 6d | 1.83 | 1.43 ± 0.41 | Non-competitive | - |

| 6e | 0.62 | 0.27 ± 0.02 | Uncompetitive | - |

| 6f | 1.05 | 0.68 ± 0.33 | Competitive | - |

| 6g | 1.06 | 2.04 ± 0.35 | Non-competitive | - |

Note: Specific docking score values for each compound were mentioned to be in a table in the source, but the table itself was not accessible.

These computational findings are crucial for the rational design of novel and more potent inhibitors based on the this compound scaffold. By understanding the specific molecular interactions that drive biological activity, medicinal chemists can strategically modify the lead compounds to enhance their binding affinity and selectivity for the target enzyme.

Emerging Research Areas and Future Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is a primary focus for enhancing the efficiency of reactions involving 4-Ethoxy-3-methylbenzenesulfonyl chloride. Traditional methods for sulfonamide and sulfonate ester synthesis often require stoichiometric amounts of base and can lack selectivity, particularly with complex substrates. Modern catalytic approaches are being explored to overcome these limitations.

Recent advancements in photocatalysis are opening new avenues for sulfonyl chloride reactions. bohrium.comacs.orgnih.gov Visible-light-mediated reactions, for instance, can generate sulfonyl radicals from sulfonyl chlorides under mild conditions, enabling novel transformations that are not accessible through traditional thermal methods. bohrium.comnih.gov These photocatalytic systems offer the potential for highly selective C-S bond formations and could be adapted for this compound to synthesize complex molecules with high functional group tolerance.

Furthermore, organocatalysis is emerging as a powerful tool for selective sulfonylation reactions. For example, diarylborinic acid has been shown to be an effective catalyst for the selective acylation and sulfonylation of diols. organic-chemistry.org The development of chiral catalysts could also enable enantioselective sulfonylation, a highly desirable transformation in the synthesis of pharmaceuticals and other bioactive molecules. Research into tetrapeptide catalysts has demonstrated the potential for enantioselective sulfonylation of meso-1,3-diols, suggesting a promising future for asymmetric catalysis in this area. nih.gov

The exploration of transition metal catalysis also continues to yield novel methods for the synthesis and application of aryl sulfonyl chlorides. Palladium-catalyzed methods, for example, have been developed for the preparation of aryl sulfonyl chlorides from arylboronic acids, offering a mild and functional group-tolerant alternative to traditional methods. nih.govchemistryviews.org Such catalytic systems could be adapted for the synthesis of derivatives of this compound with enhanced control over regioselectivity and reactivity.

| Catalytic System | Potential Advantage for this compound | Research Focus |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, novel reactivity via sulfonyl radicals. | Development of efficient photocatalysts for C-S bond formation and cascade reactions. |

| Organocatalysis | Enantioselective sulfonylation, metal-free reaction conditions, high selectivity for specific functional groups. | Design of chiral catalysts for asymmetric synthesis and selective modification of polyfunctional molecules. |

| Transition Metal Catalysis | High efficiency, broad substrate scope, and functional group tolerance for synthesis and cross-coupling reactions. | Exploration of novel metal catalysts (e.g., Pd, Cu) for regioselective and chemoselective transformations. |

Integration into Flow Chemistry and Automated Synthesis for High-Throughput Research

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. mdpi.comresearchgate.net Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely. rsc.orgresearchgate.net

For the synthesis of sulfonyl chlorides, which can involve highly exothermic and corrosive reagents, flow chemistry provides a safer and more controlled environment. researchgate.netnih.gov The development of continuous flow protocols for the synthesis of sulfonyl chlorides from thiols and disulfides has demonstrated the potential for high space-time yields and improved process safety. rsc.org These methodologies could be readily adapted for the continuous production of this compound and its derivatives.

Automated synthesis platforms, coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. mdpi.comresearchgate.net By systematically varying reaction parameters such as temperature, residence time, and reagent stoichiometry, these automated systems can rapidly identify optimal conditions for the synthesis of novel sulfonamides and sulfonate esters derived from this compound. This high-throughput approach is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening. enamine.net

| Technology | Key Benefits for this compound Applications | Future Research Directions |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability, and higher yields. | Development of integrated multi-step flow syntheses for complex molecules derived from this compound. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, and accelerated process optimization. | Integration of artificial intelligence and machine learning for predictive reaction modeling and optimization. |

Exploration of Bio-Inspired Synthetic Pathways and Biocatalytic Applications

The field of bio-inspired catalysis offers exciting prospects for developing sustainable and highly selective methods for reactions involving this compound. Nature utilizes enzymes to perform complex chemical transformations with remarkable precision and efficiency under mild conditions. Researchers are increasingly looking to mimic these biological systems to create novel catalysts.

One promising area is the development of peptide-based catalysts . Short oligopeptides have been shown to catalyze enantioselective reactions, such as the Juliá-Colonna epoxidation, in aqueous environments. rsc.org The principles learned from these systems could be applied to design peptide catalysts for the enantioselective sulfonylation of prochiral alcohols with this compound, providing access to valuable chiral building blocks.

The use of enzymes in biocatalytic processes is another area of active research. While naturally occurring enzymes that directly utilize aryl sulfonyl chlorides may be rare, protein engineering and directed evolution techniques could be employed to create artificial enzymes with the desired reactivity. Such biocatalysts could offer unparalleled selectivity and operate under environmentally benign conditions, reducing the reliance on traditional organic solvents and harsh reagents.

| Approach | Potential Application with this compound | Key Research Challenges |

| Peptide-Based Catalysis | Enantioselective synthesis of chiral sulfonate esters. | Catalyst design and optimization for high enantioselectivity and broad substrate scope. |

| Enzymatic Catalysis | Highly selective and environmentally friendly synthesis of sulfonamides and sulfonate esters. | Engineering enzymes with novel reactivity towards sulfonyl chlorides and improving their stability and reusability. |

Expanding Applications in Targeted Chemical Biology and Advanced Materials Science

The unique reactivity of the sulfonyl chloride group makes this compound a valuable precursor for developing tools for chemical biology and novel advanced materials .

In chemical biology, sulfonyl fluorides, which can be synthesized from sulfonyl chlorides, have emerged as powerful probes for studying protein function. rsc.orgnih.govrsc.org These compounds can form stable covalent bonds with specific amino acid residues, such as serine, threonine, tyrosine, and lysine, allowing for the selective labeling and inhibition of proteins. rsc.orgwikipedia.org this compound could serve as a starting material for the synthesis of tailored chemical probes to investigate specific biological targets. The ethoxy and methyl substituents can be used to fine-tune the probe's properties, such as its solubility, cell permeability, and binding affinity.

In the realm of advanced materials science , the incorporation of sulfonyl groups into polymers can impart unique properties. acs.orggoogle.com For instance, sulfonated polymers are used in the development of ion-exchange resins, proton-exchange membranes for fuel cells, and as polymer-supported catalysts. google.comresearchgate.net The sulfonyl chloride group of this compound can be used to functionalize existing polymers or as a monomer in polymerization reactions to create novel materials with tailored properties. The ethoxy and methyl groups on the aromatic ring can influence the polymer's solubility, thermal stability, and mechanical properties. Research is ongoing to develop new polymers with controlled sulfonate group content for applications in areas such as water purification, energy storage, and corrosion protection. google.comdau.edu

| Field | Application of this compound Derivatives | Future Research Focus |

| Chemical Biology | Precursor to covalent chemical probes for protein labeling and inhibition. | Design and synthesis of highly selective probes for specific biological targets and in vivo imaging applications. |

| Advanced Materials Science | Monomer or functionalizing agent for specialty polymers with tailored properties. | Development of novel sulfonated polymers for applications in membranes, catalysts, and electronic materials. |

Q & A

Q. What are the established synthetic routes for 4-Ethoxy-3-methylbenzenesulfonyl chloride, and what critical parameters influence yield?

The synthesis typically involves sulfonation of 4-ethoxy-3-methylbenzene derivatives followed by chlorination. Key parameters include reaction temperature (maintained below 40°C to prevent decomposition), stoichiometric control of chlorinating agents (e.g., PCl₅ or SOCl₂), and inert atmosphere use to avoid hydrolysis. Post-synthesis purification via recrystallization (using non-polar solvents like hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity product .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- NMR (¹H/¹³C): Identify substituents via chemical shifts (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; aromatic protons δ 6.8–7.5 ppm).

- Mass Spectrometry (EI): Confirm molecular ion [M]⁺ at m/z 234.6 (calculated for C₉H₁₁ClO₃S) and fragmentation patterns (e.g., loss of SO₂Cl or ethoxy groups) .

- IR Spectroscopy: Detect S=O stretches (~1370 cm⁻¹ and 1170 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).

Q. How should this compound be stored to maintain stability, and what are the risks of improper handling?

Store under inert gas (argon or nitrogen) at 2–8°C in amber glass to prevent moisture absorption and photodegradation. Improper handling may lead to hydrolysis, releasing HCl gas—use fume hoods, PPE (nitrile gloves, lab coat), and immediate decontamination with sodium bicarbonate for spills .

Q. What solvent systems are optimal for reactions involving this sulfonyl chloride, and how does solvent choice impact reactivity?

Anhydrous aprotic solvents (e.g., dichloromethane, THF) are preferred to minimize hydrolysis. Polar solvents enhance electrophilicity of the sulfonyl group, accelerating nucleophilic substitutions (e.g., with amines to form sulfonamides). Avoid protic solvents (e.g., methanol) unless reactions are quenched immediately .

Advanced Research Questions

Q. How can contradictory spectral data from different studies be resolved when analyzing this compound?

Cross-validate using multiple techniques (e.g., NMR with COSY/HSQC for ambiguous peaks, high-resolution MS for exact mass). Compare data with structurally analogous compounds (e.g., 3-chloro-4-methylbenzenesulfonyl chloride, δ 7.2–7.8 ppm for aromatic protons) and consult standardized databases like NIST for reference fragmentation patterns .

Q. What strategies mitigate side reactions during sulfonamide synthesis using this reagent?

- Controlled Stoichiometry: Use 1.1–1.2 equivalents of sulfonyl chloride to limit excess reagent.

- Base Selection: Employ tertiary amines (e.g., triethylamine) to scavenge HCl and prevent acid-catalyzed side reactions.

- Low-Temperature Reactions: Conduct at 0–5°C to suppress competing hydrolysis or sulfonate ester formation .

Q. How does the ethoxy group influence the compound’s reactivity in surface-mediated reactions (e.g., catalytic interfaces)?

The ethoxy group enhances electron-donating effects, stabilizing intermediates in heterogeneous catalysis. Surface adsorption studies (via XPS or AFM) reveal preferential binding of the sulfonyl moiety to metal oxides, while the ethoxy group modulates wettability and reaction kinetics on silica-based substrates .

Q. What regulatory compliance measures are essential for using this compound in multi-institutional studies?

- REACH Compliance: Verify SVHC (Substance of Very High Concern) status; current data indicate no Annex XIV listing, but monitor ECHA updates .

- OSHA Compliance: Document SDS sections 4 (first-aid) and 8 (exposure controls) for lab audits, emphasizing HCl gas mitigation .

Methodological Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.